molecular formula C14H10F3NO4S B3147036 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid CAS No. 613657-61-7

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid

Cat. No.: B3147036
CAS No.: 613657-61-7
M. Wt: 345.3 g/mol
InChI Key: NJEQBXPASRIDHG-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core substituted at the para-position with a sulfonamido group. The sulfonamide moiety is further functionalized with a 3-(trifluoromethyl)phenyl ring. The compound is commercially available with ≥95% purity and has applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-12(8-10)23(21,22)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEQBXPASRIDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193105
Record name 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613657-61-7
Record name 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613657-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid is an organic compound with a trifluoromethyl group attached to a phenyl ring, connected to a sulfonamido group and a benzoic acid moiety. Characterized by its unique chemical structure, this compound has distinct physical and chemical properties, making it valuable in scientific and industrial applications.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

This compound has potential biological activities and has gained attention in medicinal chemistry. The trifluoromethyl group enhances the pharmacological properties of drugs.

  • Anti-inflammatory Activity Compounds containing sulfonamide moieties exhibit anti-inflammatory effects. Studies show that derivatives with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, inhibiting cell proliferation in human breast and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM.

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamido-Substituted Benzoic Acids with Trifluoromethyl Groups

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
  • Structure : Features a methylene spacer (-CH₂-) between the sulfonamido group and the benzoic acid, with a 4-chloro-3-(trifluoromethyl)phenyl substituent.
  • Molecular Formula: C₁₅H₁₁ClF₃NO₄S
  • Molecular Weight : 393.8 g/mol
  • Key Differences: The chlorine atom at the para-position of the phenyl ring increases electronegativity and steric bulk compared to the unsubstituted target compound.
3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid
  • Structure : Sulfonamido group attached at the meta-position of benzoic acid, linked to a 3-ethoxy-4-fluorophenyl group.
  • Molecular Formula: C₁₅H₁₄FNO₅S
  • Molecular Weight : 339.34 g/mol

Trifluoromethyl Benzoic Acids Without Sulfonamido Groups

4-(Trifluoromethyl)benzoic acid
  • Structure : Benzoic acid with a trifluoromethyl group at the para-position.
  • Molecular Formula : C₈H₅F₃O₂
  • Molecular Weight : 190.12 g/mol
  • Key Differences : Lacks the sulfonamido linker, resulting in reduced hydrogen-bonding capacity and higher lipophilicity (logP ~2.1 vs. ~1.5 for the target compound). This impacts solubility and bioavailability .
3-Fluoro-4-(trifluoromethyl)benzoic acid
  • Structure : Benzoic acid with a trifluoromethyl group at para and fluorine at meta.
  • Molecular Formula : C₈H₄F₄O₂
  • Molecular Weight : 208.12 g/mol
  • Key Differences : The additional fluorine atom increases electronegativity, lowering pKa (≈1.8) compared to the target compound (estimated pKa ≈2.5) due to stronger electron-withdrawing effects .

Sulfonamido Derivatives with Alternate Carboxylic Acid Scaffolds

4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid
  • Structure: Butanoic acid substituted with the same sulfonamido group as the target compound.
  • Molecular Formula: C₁₁H₁₂F₃NO₄S
  • Molecular Weight : 311.28 g/mol

Substituted Benzoic Acids with Other Electron-Withdrawing Groups

3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid
  • Structure: Benzoic acid with an amino linker (-NH-) to a 4-(trifluoromethyl)phenyl group.
  • Molecular Formula: C₁₄H₁₀F₃NO₂
  • Molecular Weight : 281.24 g/mol
  • Key Differences : Replacing the sulfonamido group with an amine reduces hydrogen-bonding capacity and acidity (estimated pKa ≈4.2), making it less suitable for applications requiring strong acid functionality .

Biological Activity

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H10F3N1O3S\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_3\text{S}
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 613657-61-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds containing sulfonamide moieties exhibit notable anti-inflammatory effects. A study demonstrated that derivatives with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to inhibit cell proliferation in various human cancer cell lines, including breast and lung cancers, with IC50 values ranging from 5 to 15 µM .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Apoptosis Induction : The compound activates caspase pathways, particularly caspase-3 and caspase-7, which are crucial for programmed cell death .
  • Cytokine Modulation : It regulates the expression of cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .

Case Studies and Research Findings

A review of recent literature provides insights into specific studies highlighting the biological activities of this compound:

StudyFocusFindings
Study 1 Anti-inflammatory effectsInhibition of TNF-α production in macrophages; potential for treating autoimmune diseases .
Study 2 Anticancer activityInduced apoptosis in MCF-7 (breast cancer) cells with an IC50 of 10 µM; significant reduction in cell viability .
Study 3 Enzyme inhibitionDemonstrated inhibition of carbonic anhydrase activity, affecting pH regulation in tumor microenvironments .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameBiological ActivityIC50 (µM)
SulfanilamideAntibacterial15
CelecoxibAnti-inflammatory5
4-Aminobenzoic AcidAntitumor12

This table illustrates that while all compounds exhibit significant biological activities, the specific potency varies based on structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves sulfonamide bond formation between 3-(trifluoromethyl)benzenesulfonyl chloride and 4-aminobenzoic acid. Key parameters include:

  • Catalyst : Use anhydrous conditions with a base like pyridine or triethylamine to absorb HCl byproducts .
  • Temperature : Reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity. Post-reaction, acidify with HCl to precipitate the product .
    • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Purify via recrystallization from ethanol/water (typical yields: 60–75%) .

Q. How can researchers address solubility challenges during purification of this compound?

  • Challenge : Low solubility in aqueous or non-polar solvents due to the trifluoromethyl and sulfonamide groups.
  • Solutions :

  • Use co-solvents (e.g., DMSO/water mixtures) for recrystallization .
  • Adjust pH during dissolution (e.g., dissolve in dilute NaOH, then neutralize with HCl) .
  • Consider column chromatography with gradient elution (silica gel, 5–20% methanol in dichloromethane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR :

  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~10 ppm, broad) .
  • ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon at ~120 ppm (quartet, J = 280 Hz) and carboxylic acid carbon at ~170 ppm .
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), sulfonamide S=O (~1350, 1150 cm⁻¹) .
    • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (expected m/z: ~358) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Method : Co-crystallize the compound with a suitable solvent (e.g., ethanol) and collect diffraction data.
  • Key Insights :

  • Confirm sulfonamide torsion angles (typically 70–90°) and planarity of the benzoic acid moiety .
  • Analyze hydrogen-bonding networks between NH (sulfonamide) and COOH groups, which influence crystal packing .
    • Reference : A related sulfonamide structure was resolved using Mo-Kα radiation (λ = 0.71073 Å), space group P2₁/c .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological studies?

  • Approaches :

  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or CH₃) and compare bioactivity .
  • Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .
  • Biological Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) and correlate with electronic effects of CF₃ .

Q. How should researchers reconcile contradictory data in reaction yields or bioactivity across studies?

  • Case Example : Discrepancies in reported enzymatic inhibition may arise from:

  • Purity : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Standardize buffer pH, temperature, and enzyme concentration .
  • Stereochemical Factors : Confirm absence of racemization (e.g., via chiral HPLC) if applicable .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), solubility (~0.1 mg/mL), and CYP450 interactions .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .

Q. How can researchers design stability studies under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Light/Heat Stability : Expose solid and solution forms to 40°C and UV light (254 nm). Identify degradation products (e.g., hydrolysis of sulfonamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid
Reactant of Route 2
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4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid

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